N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-methylbenzenesulfonyl)acetamide
Description
N-[4-(1,3-Benzoxazol-2-yl)phenyl]-2-(4-methylbenzenesulfonyl)acetamide is a synthetic acetamide derivative characterized by a benzoxazole moiety linked to a phenyl group and a 4-methylbenzenesulfonyl substituent. Benzoxazole, a heterocyclic aromatic compound, contributes to enhanced metabolic stability and binding affinity in pharmaceutical applications . The sulfonyl group improves solubility and modulates electronic properties, while the acetamide backbone facilitates interactions with biological targets.
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenyl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4S/c1-15-6-12-18(13-7-15)29(26,27)14-21(25)23-17-10-8-16(9-11-17)22-24-19-4-2-3-5-20(19)28-22/h2-13H,14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHHTYZDGPAPQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-methylbenzenesulfonyl)acetamide typically involves multiple steps, including electrophilic substitution, cyclization, reduction, and amide formation. One common synthetic route starts with ortho-aminophenol and heptafluoro-2-iodopropane as starting materials . The reaction conditions often involve the use of methanol as a solvent and various aldehydes to facilitate the formation of the benzoxazole ring . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-methylbenzenesulfonyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce different functional groups into the benzoxazole ring .
Scientific Research Applications
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-methylbenzenesulfonyl)acetamide has a wide range of scientific research applications:
Chemistry: It serves as an intermediate for the synthesis of other complex molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-methylbenzenesulfonyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The benzoxazole moiety is known to interact with various biological targets, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on substituents and biological activities. Key comparisons include:
Structural Analogues with Sulfonyl and Acetamide Motifs
- 2-[(4-Methylphenyl)sulfonyl]-N-(4-morpholinophenyl)acetamide (CAS 478064-97-0) Structure: Shares the 4-methylbenzenesulfonyl and acetamide groups but replaces the benzoxazole with a morpholine-substituted phenyl ring. Properties: Molecular formula C₁₉H₂₂N₂O₄S, molar mass 374.45 g/mol. The morpholine group enhances solubility and hydrogen-bonding capacity compared to the benzoxazole derivative . Applications: Morpholine derivatives are commonly explored in kinase inhibition and antimicrobial studies, suggesting divergent biological targets compared to benzoxazole-containing analogs .
- N-(4-{[(3,4-Dimethylisoxazol-5-yl)amino]sulfonyl}phenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide Structure: Features an isoxazole ring instead of benzoxazole, with a phenoxyacetamide chain. Properties: The isoxazole’s lower aromaticity may reduce metabolic stability but improve synthetic accessibility. Substituents like 4-methylphenyl influence lipophilicity .
Bioactive Analogues with Heterocyclic Cores
CDD-934506 (2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)sulfanyl)-N-(4-nitrophenyl)acetamide)
- N-(4-(Pyridin-2-yl)thiazol-2-yl)-2-(3-fluorophenoxy)acetamide (GSK920684A) Structure: Combines thiazole and pyridine rings with a fluorophenoxyacetamide chain. Activity: Evaluated for kinase inhibition, emphasizing the impact of fluorinated substituents on target selectivity and potency .
Biological Activity
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-methylbenzenesulfonyl)acetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : CHNOS
- Molecular Weight : 342.41 g/mol
Antimicrobial Activity
Research indicates that benzoxazole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of benzoxazole derivatives against various bacterial strains, suggesting potential applications as novel antibiotics in the face of increasing antibiotic resistance .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
This data suggests that this compound could be a promising candidate for further development as an antimicrobial agent.
Enzyme Inhibition
The compound has shown potential as an inhibitor of various enzymes. Specifically, it may inhibit phosphodiesterases (PDEs), which are crucial in regulating cellular signaling pathways. Inhibition of PDEs can lead to increased levels of cyclic nucleotides, thereby enhancing various physiological responses such as vasodilation and anti-inflammatory effects.
Case Studies and Research Findings
- Antimicrobial Efficacy :
- Pharmacological Screening :
- Mechanism of Action :
Future Directions
Given its promising biological activities, further research is warranted to explore:
- In Vivo Studies : To assess the efficacy and safety profile in animal models.
- Mechanistic Studies : To fully elucidate the pathways through which this compound exerts its biological effects.
- Formulation Development : To create effective delivery systems for clinical applications.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-methylbenzenesulfonyl)acetamide, and how can reaction conditions be optimized?
- Answer : The synthesis involves three key steps:
- Benzoxazole ring formation : Condensation of o-aminophenol derivatives with carboxylic acids under acidic conditions (e.g., polyphosphoric acid at 120°C) to form the benzoxazole core .
- Sulfonylation : Coupling the benzoxazole intermediate with 4-methylbenzenesulfonyl chloride in anhydrous dichloromethane using triethylamine as a base to minimize hydrolysis .
- Acetamide linkage : Reaction with bromoacetyl bromide followed by amidation with ammonia or primary amines.
- Optimization : Yield improvements (up to 78%) are achieved using dimethylacetamide (DMA) as a solvent at 70°C and catalytic iodine to accelerate ring closure .
Q. Which analytical techniques are critical for characterizing this compound’s structural and functional groups?
- Answer :
- ¹H/¹³C NMR : Confirms aromatic proton environments (δ 7.3–8.1 ppm for benzoxazole) and methyl groups on the sulfonyl moiety (δ 2.4 ppm) .
- HRMS : Validates molecular mass with <3 ppm error (theoretical [M+H]⁺ = 435.1124) .
- FT-IR : Identifies sulfonyl S=O stretches (1350–1150 cm⁻¹) and benzoxazole C=N vibrations (1620 cm⁻¹) .
- X-ray crystallography : Resolves spatial arrangement of the sulfonyl-acetamide linkage (bond angle: 112.5°) .
Advanced Research Questions
Q. How does the benzoxazole moiety enhance biological activity compared to benzimidazole or benzothiazole analogues?
- Answer : The benzoxazole’s oxygen atom increases electronegativity, improving DNA intercalation and π-π stacking in enzyme binding pockets. Comparative studies show:
- Mechanistic Insight : Molecular docking reveals stronger hydrogen bonding between the benzoxazole oxygen and Arg513 in COX-2 versus weaker interactions with benzimidazole .
Q. What experimental strategies resolve contradictions in reported cytotoxicity data across cancer cell lines?
- Answer : Discrepancies often stem from:
- Assay variability : Standardize using ATP-based viability assays (CellTiter-Glo®) and normalize results to protein content .
- Cellular uptake differences : Perform LC-MS quantification of intracellular compound levels after 24-hour exposure .
- Metabolic interference : Use metabolomic profiling (e.g., UPLC-QTOF-MS) to identify off-target effects on glycolysis or oxidative phosphorylation .
Q. How can synthetic challenges related to sulfonyl-acetamide instability be mitigated?
- Answer :
- Protection strategies : Boc-protection of the acetamide nitrogen prior to sulfonylation reduces nucleophilic attack .
- Catalytic systems : Palladium(II) acetate with XPhos ligand enhances coupling efficiency (yield: 82%) while minimizing side reactions .
- Purification : Gradient column chromatography (silica gel, ethyl acetate/hexane 1:4 to 1:2) followed by recrystallization in ethanol/water (3:1) achieves >98% purity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
